![molecular formula C14H12FNO3S2 B2548772 4-[(5Z)-5-[(2-氟苯基)亚甲基]-4-氧代-2-硫代亚甲基-1,3-噻唑烷-3-基]丁酸 CAS No. 378209-01-9](/img/structure/B2548772.png)
4-[(5Z)-5-[(2-氟苯基)亚甲基]-4-氧代-2-硫代亚甲基-1,3-噻唑烷-3-基]丁酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid is a complex organic molecule. It belongs to the family of thiazolidinone compounds, which are known for their diverse biological activities. The presence of a fluorophenyl group, a thiazolidinone core, and a butanoic acid side chain all contribute to its unique properties.
科学研究应用
Chemistry
Used as a building block for synthesizing more complex molecules.
Acts as a precursor in the formation of various heterocyclic compounds.
Biology
Studied for its potential as an antimicrobial agent due to the thiazolidinone core.
Investigated for anticancer properties, targeting specific cancer cell lines.
Medicine
Potential therapeutic agent for treating bacterial infections and cancer.
Development of novel drugs based on its structure.
Industry
Utilized in the synthesis of agrochemicals.
Employed in material science for creating advanced polymers.
准备方法
Synthetic Routes and Reaction Conditions
Step 1: Synthesis begins with the formation of the thiazolidinone ring by reacting 2-aminothiophenol with chloroacetic acid under basic conditions.
Step 2: The intermediate thiazolidinone is then reacted with the 2-fluorobenzaldehyde in a condensation reaction to form the 5-(2-fluorophenyl)-4-oxo-thiazolidine.
Step 3:
Industrial Production Methods
Industrial production typically involves the same steps as above but optimized for scale. Continuous flow reactors and automated synthesis platforms are often used to enhance the efficiency and yield of the reactions.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation to form sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: Halogenation and nitration can occur on the aromatic ring, introducing functional groups such as chlorine or nitro groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employing reducing agents like sodium borohydride or lithium aluminium hydride.
Substitution: Halogenation can be achieved with reagents like N-bromosuccinimide (NBS) under UV light.
Major Products
Oxidation Products: Formation of sulfoxide and sulfone derivatives.
Reduction Products: Alcohol derivatives from the reduction of the ketone group.
Substitution Products: Halogenated or nitrated aromatic compounds.
作用机制
4-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid exerts its effects through multiple pathways:
Molecular Targets: The compound interacts with enzymes involved in bacterial cell wall synthesis, disrupting their function.
Pathways: It inhibits the activity of DNA gyrase and topoisomerase IV in bacteria, leading to cell death. In cancer cells, it induces apoptosis through the mitochondrial pathway.
相似化合物的比较
4-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid stands out due to its unique combination of a fluorophenyl group and a thiazolidinone core, which provides enhanced biological activity compared to similar compounds.
Similar Compounds
Thiazolidinone Derivatives: Various thiazolidinone compounds exist with slight modifications in their structure, leading to differences in activity.
Fluorophenyl Compounds: Compounds containing the fluorophenyl group but lacking the thiazolidinone core, which might have different applications and potency.
Other Butanoic Acid Derivatives: Molecules with butanoic acid moieties but different heterocyclic structures, leading to varied biological activities.
属性
IUPAC Name |
4-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3S2/c15-10-5-2-1-4-9(10)8-11-13(19)16(14(20)21-11)7-3-6-12(17)18/h1-2,4-5,8H,3,6-7H2,(H,17,18)/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZHPCUQVDLZEM-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/new.no-structure.jpg)
![Methyl 3-[(2-{[2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2548690.png)
![N-[(4-fluorophenyl)methyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B2548691.png)
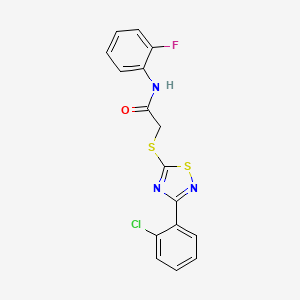
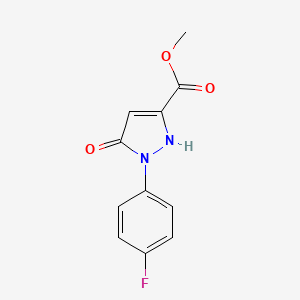
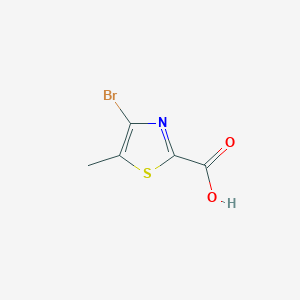
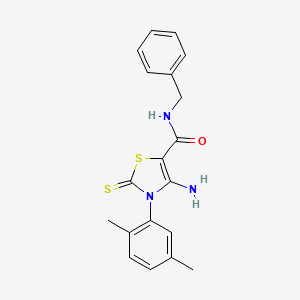
![5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2548697.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2548702.png)
![3-(1-(1-(2-Methoxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2548703.png)
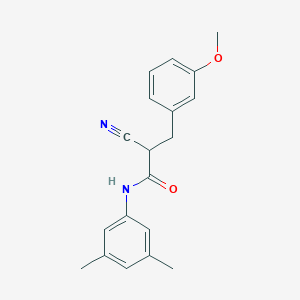
![N-{2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(trifluoromethyl)benzamide](/img/structure/B2548705.png)
![N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2548707.png)

